

CAS number for dihydrostreptomycin sulfate for research use

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dihydrostreptomycin (sulfate)*

Cat. No.: *B10799811*

[Get Quote](#)

An In-Depth Technical Guide to Dihydrostreptomycin Sulfate for Research Applications

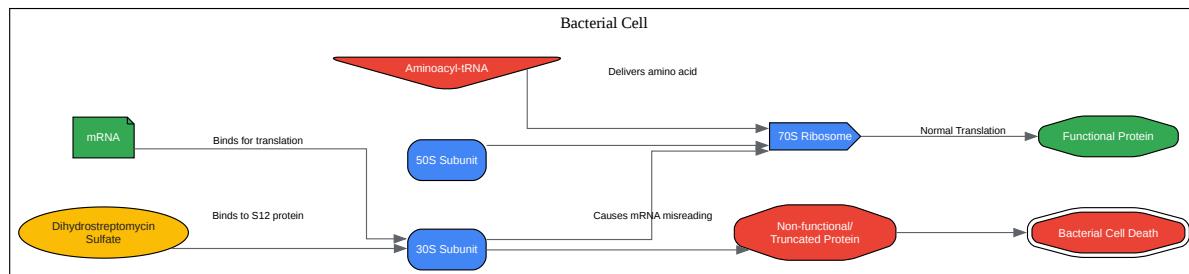
This guide provides an in-depth technical overview of dihydrostreptomycin sulfate, tailored for researchers, scientists, and drug development professionals. It moves beyond basic data to offer field-proven insights into its application, ensuring both scientific accuracy and practical utility in a laboratory setting.

Section 1: Core Identity and Physicochemical Properties

Dihydrostreptomycin sulfate is a semi-synthetic aminoglycoside antibiotic, a derivative of streptomycin, widely utilized in research for its potent bactericidal properties.^[1] A precise understanding of its fundamental characteristics is paramount for its effective application.

1.1 Chemical Identification

Identifier	Value
CAS Number	5490-27-7 ^{[1][2][3][4]}
Molecular Formula	(C ₂₁ H ₄₁ N ₇ O ₁₂) ₂ • 3H ₂ SO ₄ ^[1]
Molecular Weight	1461.42 g/mol ^[1]
Synonyms	Dihydrostreptomycin sesquisulfate ^[2]


1.2 Physicochemical Characteristics

Property	Description	Source
Appearance	White or almost white crystalline powder.	[1] [5]
Solubility	Freely soluble in aqueous solutions, including water and PBS (pH 7.2) at 10 mg/mL. Practically insoluble in acetone, alcohol, and methanol.	[1] [5] [6]
Stability	Stable for at least 4 years when stored at -20°C. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.	[7]
pH	A solution of 200 mg/mL in water typically has a pH between 4.5 and 7.0.	[1] [8] [9]

Section 2: Mechanism of Action - A Molecular Perspective

The bactericidal activity of dihydrostreptomycin sulfate is rooted in its ability to disrupt protein synthesis in susceptible bacteria. This process is a classic example of targeted antibiotic action, making it a valuable tool for studying ribosomal function and antibiotic resistance.

Upon entry into the bacterial cell, dihydrostreptomycin binds irreversibly to the S12 protein of the 30S ribosomal subunit.[\[1\]](#)[\[6\]](#)[\[10\]](#) This binding event interferes with the initiation complex formation between messenger RNA (mRNA) and the ribosome.[\[1\]](#)[\[10\]](#) The consequence is a misreading of the mRNA codon, leading to the incorporation of incorrect amino acids and the synthesis of non-functional or toxic proteins, which ultimately results in bacterial cell death.[\[1\]](#)[\[6\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Dihydrostreptomycin sulfate's mechanism of action.

Section 3: Practical Applications in a Research Setting

Dihydrostreptomycin sulfate's broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes it a versatile tool in the laboratory.[1][9]

3.1 Antimicrobial Susceptibility Testing (AST)

A primary application is in determining the minimum inhibitory concentration (MIC) of the antibiotic against various bacterial strains.[12] This is crucial for antibiotic resistance studies and for the development of new antimicrobial agents.

Table of Reported MIC Values:

Bacterial Species	MIC (µg/mL)	Source
Bacillus subtilis	0.07	
Klebsiella pneumoniae	0.08	
Serratia marcescens	0.09	
Staphylococcus aureus	0.06	
Pseudomonas aeruginosa	0.8	
Mycobacterium tuberculosis	5.7	
Leptospira interrogans	0.39 - 3.13	[13]
Leptospira kirschneri	0.78 - 1.56	[13]

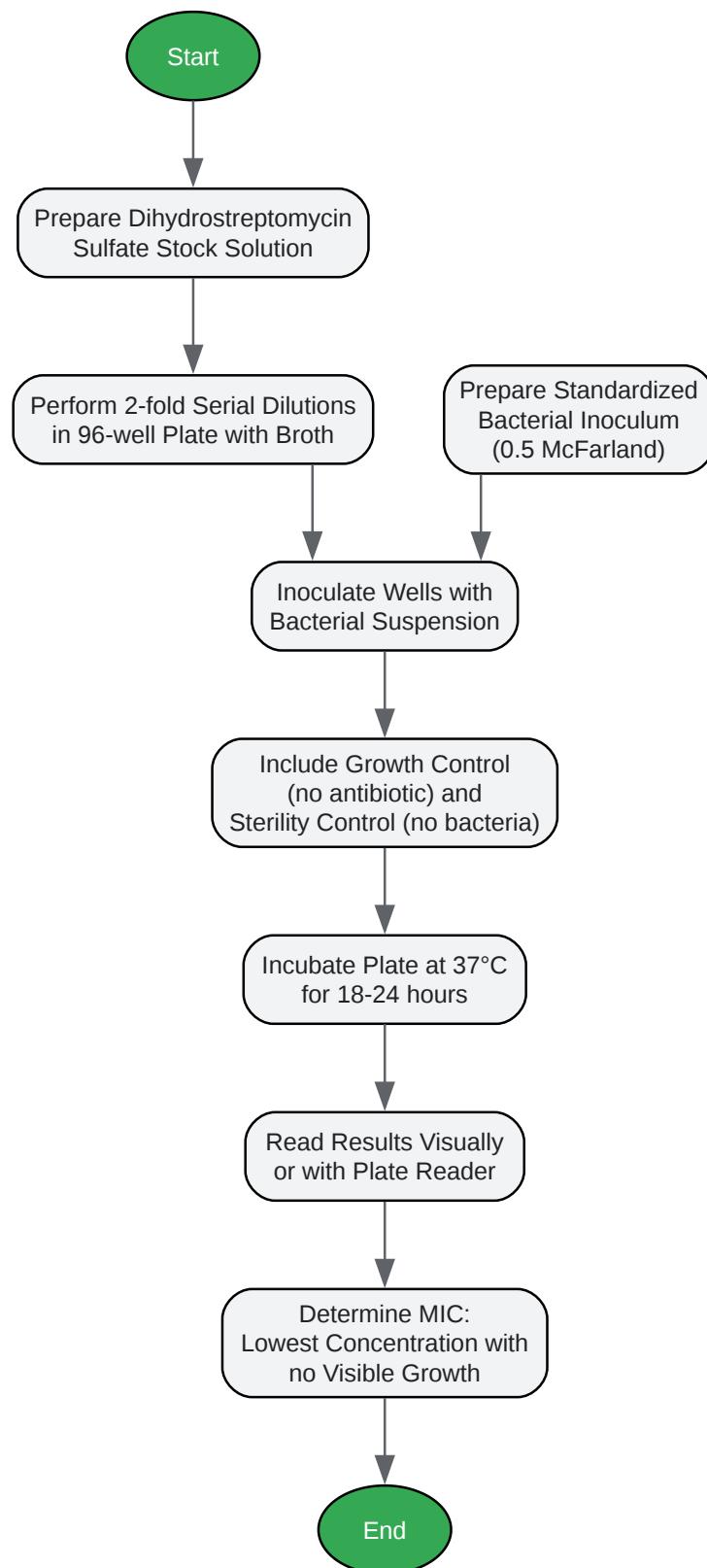
3.2 Use in Cell Culture

Dihydrostreptomycin sulfate is often used in combination with penicillin in cell culture media to prevent bacterial contamination.[\[6\]](#) It is effective against a wide range of common contaminants, thereby safeguarding the integrity of cell-based experiments.

Section 4: Experimental Protocols

4.1 Preparation of Stock Solutions

The high solubility of dihydrostreptomycin sulfate in water makes stock solution preparation straightforward.[\[1\]](#)[\[6\]](#)


Protocol for a 50 mg/mL Stock Solution:

- Weigh out 500 mg of dihydrostreptomycin sulfate powder using an analytical balance.
- Aseptically transfer the powder to a sterile 15 mL conical tube.
- Add 10 mL of sterile, purified water (e.g., Milli-Q or equivalent) to the tube.
- Vortex gently until the powder is completely dissolved. The solution should be clear.

- Sterilize the solution by passing it through a 0.22 μm syringe filter into a sterile, light-protected container.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C for up to one month or at -80°C for up to six months.[\[7\]](#)

4.2 Antimicrobial Susceptibility Testing Workflow (Broth Microdilution)

This workflow outlines the determination of the Minimum Inhibitory Concentration (MIC).[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for MIC determination via broth microdilution.

Section 5: Quality Control and Purity

For research applications, the purity of dihydrostreptomycin sulfate is critical. The presence of impurities can affect experimental outcomes.

5.1 Common Impurities

The most common impurity is streptomycin, the precursor molecule.[\[1\]](#)[\[6\]](#) Other related substances, such as Impurity A, B, and D, may also be present.[\[7\]](#)[\[15\]](#) High-quality research-grade dihydrostreptomycin sulfate should have minimal levels of these impurities. For instance, the streptomycin content is often specified to be $\leq 1.0\%$.[\[1\]](#)[\[6\]](#)

5.2 Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of dihydrostreptomycin sulfate and quantifying impurities.[\[1\]](#)[\[8\]](#) A typical method involves a reversed-phase column with UV detection.[\[1\]](#)[\[8\]](#) Additionally, microbial assays are used to determine the potency of the antibiotic.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Section 6: Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling dihydrostreptomycin sulfate.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[\[19\]](#)[\[20\]](#)
- Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood.[\[20\]](#) Avoid contact with skin and eyes.[\[19\]](#)
- Storage: Store the powder in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[\[20\]](#) Recommended storage temperatures are typically 2-8°C or -20°C.[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[12\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[\[19\]](#)[\[20\]](#)[\[21\]](#)

References

- Pharmaffiliates. (n.d.). Dihydrostreptomycin Sulfate-impurities. Pharmaffiliates.
- Wikipedia. (n.d.). Dihydrostreptomycin. Wikipedia.
- DC Fine Chemicals. (2024, November 4). Dihydrostreptomycin sulfate, for culture media use 123531 - Safety Data Sheet. DC Fine Chemicals.
- Van Schepdael, A., et al. (1999). Liquid chromatographic analysis of dihydrostreptomycin sulfate. *Journal of Pharmaceutical and Biomedical Analysis*, 20(5), 793-800.
- DC Chemicals. (n.d.). Dihydrostreptomycin Sulfate|MSDS. DC Chemicals.
- Kempex. (n.d.). PRODUCT SPECIFICATION Dihydrostreptomycin Sulfate Sterile (for veterinary use). Kempex.
- U.S. Pharmacopeia. (2024, January 5). Dihydrostreptomycin Sulfate. Scribd.
- Kawano, S. (2009). Analysis of impurities in streptomycin and dihydrostreptomycin by hydrophilic interaction chromatography/electrospray ionization quadrupole ion trap/time-of-flight mass spectrometry. *Rapid Communications in Mass Spectrometry*, 23(6), 907-914.
- U.S. Pharmacopeia. (2025, February 14). Dihydrostreptomycin Sulfate. USP.
- U.S. Pharmacopeia. (2025, December 13). Dihydrostreptomycin Sulfate - Definition, Identification, Assay. USP.
- U.S. Pharmacopeia. (2024, January 5). Dihydrostreptomycin Sulfate. Scribd.
- Chang, F. N., & Flaks, J. G. (1972). Binding of dihydrostreptomycin to *Escherichia coli* ribosomes: kinetics of the reaction. *Antimicrobial agents and chemotherapy*, 2(4), 294–307.
- Google Patents. (n.d.). US2590141A - Preparation of crystalline dihydro-streptomycin sulfate. Google Patents.
- Li, Y., et al. (2022). Dehydroquinate Synthase Directly Binds to Streptomycin and Regulates Susceptibility of *Mycobacterium bovis* to Streptomycin in a Non-canonical Mode. *Frontiers in Microbiology*, 13, 869695.
- Food and Agriculture Organization of the United Nations. (n.d.). DIHYDROSTREPTOMYCIN and STREPTOMYCIN. FAO.
- European Medicines Agency. (n.d.). Dihydrostreptomycin (4). EMA.
- Demirci, H., et al. (2013). A structural basis for streptomycin-induced misreading of the genetic code.
- ResearchGate. (n.d.). Minimum inhibitory concentration (MIC, $\mu\text{g/ml}$) values for compound 1 compared to Streptomycin. ResearchGate.
- Wray, C., et al. (1976). Effect of Low Concentrations of Dihydrostreptomycin on Drug Resistance in Enteric Bacteria. *Antimicrobial Agents and Chemotherapy*, 9(4), 571–575.
- ResearchGate. (n.d.). Interaction of streptomycin with the 30S ribosomal subunit. ResearchGate.

- Adams, E., et al. (2011). Identification and control of impurities in streptomycin sulfate by high-performance liquid chromatography coupled with mass detection and corona charged-aerosol detection. *Journal of pharmaceutical and biomedical analysis*, 56(3), 529–536.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. *Journal of antimicrobial chemotherapy*, 48 Suppl 1, 5–16.
- Biswas, D. K., & Gorini, L. (1972). The Attachment Site of Streptomycin to the 30S Ribosomal Subunit.
- IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Denmark.
- Whall, T. J. (1981). Determination of streptomycin sulfate and dihydrostreptomycin sulfate by high-performance liquid chromatography.
- Bitesize Bio. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.
- Martins, G., et al. (2017). Determination of minimum inhibitory and minimum bactericidal concentrations of Brazilian strains of *Leptospira* spp.
- APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC.org.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Liquid chromatographic analysis of dihydrostreptomycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. US2657171A - Storage- and autoclave-stable concentrated dihydrostreptomycin solution - Google Patents [patents.google.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. kempex.net [kempex.net]
- 6. toku-e.com [toku-e.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]

- 9. trungtamthuoc.com [trungtamthuoc.com]
- 10. Dihydrostreptomycinstreptomycin [fao.org]
- 11. selleckchem.com [selleckchem.com]
- 12. goldbio.com [goldbio.com]
- 13. Determination of minimum inhibitory and minimum bactericidal concentrations of Brazilian strains of *Leptospira* spp. for streptomycin sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. newdruginfo.com [newdruginfo.com]
- 17. Dihydrostreptomycin Sulfate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 18. scribd.com [scribd.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. Dihydrostreptomycin Sulfate|MSDS [dcchemicals.com]
- 21. merck.com [merck.com]
- To cite this document: BenchChem. [CAS number for dihydrostreptomycin sulfate for research use]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10799811#cas-number-for-dihydrostreptomycin-sulfate-for-research-use>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com